

# Application Note: Control of Non-Metallic Inclusions via Silicomanganese Deoxidation

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## Compound of Interest

Compound Name: *Manganese silicon alloy*

CAS No.: *12626-89-0*

Cat. No.: *B1172103*

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Thermodynamic Mechanisms and Process Protocols

## Part 1: Executive Summary & Core Directive

The Objective: To achieve "Clean Steel" standards by manipulating the thermodynamics of deoxidation. This guide details the use of Silicomanganese (SiMn) to control the morphology, phase, and removal rate of non-metallic inclusions (NMIs). Unlike simple aluminum deoxidation, which creates solid, clogging-prone alumina clusters, SiMn deoxidation targets the formation of liquid manganese silicates (

) that coalesce rapidly and float out of the melt according to Stokes' Law.

The Scientific Premise: The efficiency of inclusion removal is governed by the Mn/Si ratio. By maintaining this ratio within a specific "liquid window" (typically  $Mn/Si > 3$ ), researchers can ensure inclusions remain liquid at steelmaking temperatures (

) and deformable during downstream processing.

## Part 2: Theoretical Framework & Mechanism

## The Deoxidation Reaction

When SiMn is added to molten steel, Silicon (

) and Manganese (

) compete and cooperate to react with dissolved Oxygen (

).[1][2]

- Initial Nucleation: Silicon has a higher affinity for oxygen, initially forming solid silica ( ):  
( ):
- Liquid Phase Evolution: Manganese reacts with the silica surface to form Manganese Oxide ( ( ), which lowers the melting point of the inclusion:

## The "Liquid Window"

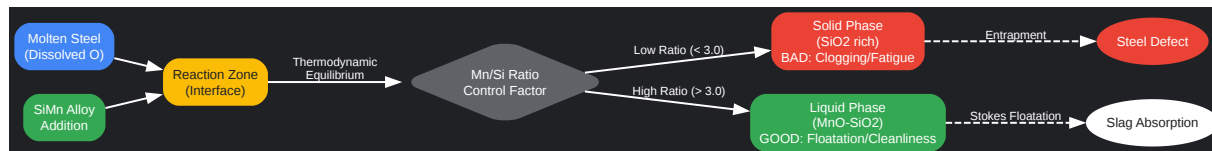
The goal is to avoid the pure silica (

) corner of the ternary phase diagram.

- Solid Inclusions ( ): Hard, angular, induce nozzle clogging, and act as stress concentrators in the final product (fatigue failure).
- Liquid Inclusions ( ): Spherical, coalesce easily (Ostwald ripening), and float to the slag interface.

## Visualization: Deoxidation Pathway

The following diagram illustrates the critical reaction pathway and the phase transition controlled by the Mn/Si ratio.



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Figure 1: Mechanism of inclusion phase evolution based on Mn/Si ratio control.

## Part 3: Application Protocols

### Protocol A: Synthesis of Controlled Inclusions (Lab Scale)

Purpose: To simulate industrial ladle refining and generate samples with specific inclusion populations for analysis.

Equipment:

- Vacuum Induction Furnace (VIF) or High-Frequency Induction Furnace.
- MgO or  
Crucibles (Note: MgO is preferred to avoid exogenous Al pickup).

- Type B Thermocouple.

Reagents:

- Electrolytic Iron (99.9% Fe).
- SiMn Alloy (Standard Grade: 65% Mn, 17% Si).
- High-purity Argon gas.

Step-by-Step Methodology:

- Melt Preparation:
  - Charge 500g - 1kg of Electrolytic Iron into the crucible.
  - Evacuate chamber to  $< 10$  Pa, then backfill with Argon to 0.1 MPa.
  - Heat to  $1600^{\circ}\text{C} \pm 5^{\circ}\text{C}$ . Hold for 10 minutes to stabilize thermal gradients.
- Oxygen Control (The Self-Validating Step):
  - Validation: Measure initial oxygen activity ( ) using a disposable electrochemical probe (EMF cell). Target: 300–500 ppm (simulating undeoxidized steel).
  - If is too low, add sintered pellets to adjust.
- Alloying (Deoxidation):
  - Add SiMn alloy via the hopper.
  - CRITICAL: Calculate addition to achieve target Mn/Si ratios.
    - Target A (Solid): 0.2% Si, 0.1% Mn (Ratio = 0.5).
    - Target B (Liquid): 0.2% Si, 0.8% Mn (Ratio = 4.0).
  - Stir inductively for exactly 30 seconds to homogenize without excessive refractory erosion.
- Sampling & Quenching:
  - Extract quartz tube suction samples ( $\phi$  5mm) at min, min, and

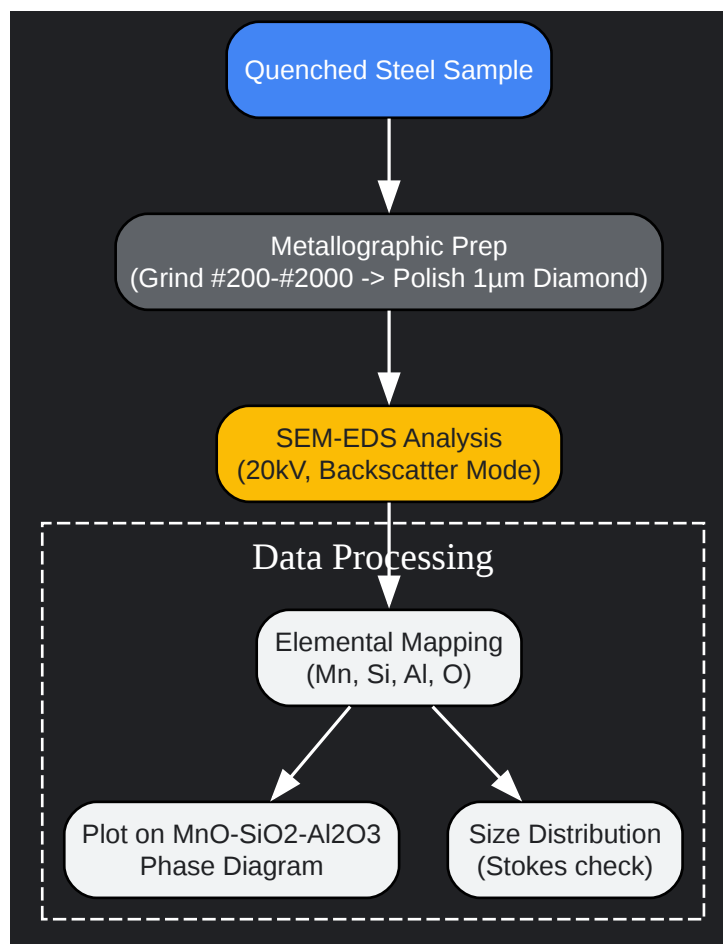
min post-addition.

- Quench immediately in water to freeze the high-temperature equilibrium phases. Slow cooling will cause phase transformation (crystallization of liquid silicates), falsifying data.

## Protocol B: Characterization & Data Analysis

Purpose: To quantify the "Liquid Fraction" and chemical composition of inclusions.

Workflow Visualization:



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Figure 2: Analytical workflow for characterizing non-metallic inclusions.

Analytical Parameters:

- Instrument: Scanning Electron Microscope (SEM) with Energy Dispersive Spectroscopy (EDS).
- Settings:
  - Accelerating Voltage: 20 kV (ensures excitation of Mn K-alpha lines).
  - Mode: Backscattered Electron (BSE) – Inclusions appear darker than the steel matrix.
- Automated Counting: Scan an area of at least
  - . Filter features < 1  $\mu\text{m}$  (noise).

## Part 4: Data Interpretation & Reference Values

The following table summarizes the expected inclusion characteristics based on the Mn/Si ratio. Use this to validate your experimental results.

Parameter	Low Mn/Si Ratio (< 1.0)	High Mn/Si Ratio (3.0 - 5.0)
Primary Phase	Silica ( )	Manganese Silicate ( )
Morphology	Irregular, Angular, Clusters	Spherical (indicates liquid state)
Melting Point	> 1700°C (Solid at 1600°C)	~1250°C - 1300°C (Liquid at 1600°C)
Deformability	Non-deformable (Brittle)	Deformable (Elongates during rolling)
Removal Rate	Slow (requires collision/agglomeration)	Fast (rapid coalescence & floatation)

Troubleshooting:

- Presence of Alumina (

): If you detect high Al content in inclusions despite using SiMn, check the SiMn alloy purity (often contains 0.5% Al impurity) or crucible interaction. Trace Al can shift inclusions into the "Spinel" zone, which is solid and harmful.

- Re-oxidation: If Total Oxygen ( ) increases over time, the Argon shielding is insufficient.

## Part 5: References

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